molecular formula C21H18N2O3S B2530584 4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868377-55-3

4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Katalognummer: B2530584
CAS-Nummer: 868377-55-3
Molekulargewicht: 378.45
InChI-Schlüssel: SMULAWLDGSAPDU-DQRAZIAOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic benzothiazole derivative intended for research applications. This compound features a benzothiazole core, a structure known for its diverse biological activities, fused with an imine functional group and substituted with a prop-2-yn-1-yl (propargyl) chain and an ethoxy group. The presence of the propargyl group may allow for further chemical modifications via click chemistry, making it a valuable intermediate in medicinal chemistry and chemical biology probe development. Benzothiazole and related thiazole derivatives are frequently investigated for their potential pharmacological properties, which can include antimicrobial, anticancer, and neuroprotective activities, acting through mechanisms such as enzyme inhibition. Researchers can utilize this compound as a key scaffold for designing novel bioactive molecules or as a tool compound for studying specific biological pathways. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

4-acetyl-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-4-13-23-19-17(26-5-2)7-6-8-18(19)27-21(23)22-20(25)16-11-9-15(10-12-16)14(3)24/h1,6-12H,5,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMULAWLDGSAPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C(=O)C)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Condensation Reactions for Benzothiazole Scaffold

The benzothiazole ring is typically synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl-containing compounds. For this compound, a modified approach involves:

  • Chlorosulfonation of benzoic acid to generate 3-(chlorosulfonyl)benzoic acid, followed by reaction with amines to form sulfonamide intermediates.
  • Thionyl chloride-mediated activation of the sulfonamide to produce a reactive acyl chloride.
  • Coupling with 2-aminobenzothiazole derivatives under refluxing conditions in anhydrous dioxane or tetrahydrofuran (THF).

Example Protocol (adapted from Arora et al.):

  • Reactants : 3-(Chlorosulfonyl)benzoic acid (1.0 equiv), 2-amino-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole (1.2 equiv).
  • Conditions : Reflux in thionyl chloride (3 h) followed by coupling in dry dioxane with KOH (2.0 equiv) at 80°C for 6 h.
  • Yield : 49–72% after recrystallization from dimethylformamide (DMF).

Stepwise Preparation of Substituents

Introduction of the Prop-2-yn-1-yl Group

The propargyl moiety is introduced via alkylation of a mercaptobenzothiazole intermediate using propargyl bromide:

  • Base-mediated reaction : Potassium carbonate (2.0 equiv) in acetonitrile facilitates the substitution of the thiol group with propargyl bromide at 70°C.
  • Purification : Filtration and solvent evaporation yield the propargyl-substituted benzothiazole as a pale-yellow solid.

Key Data :

Parameter Value Source
Reaction Temperature 70°C
Yield 67%
Characterization FT-IR: 2329 cm⁻¹ (C≡C stretch)

Ethoxylation at Position 4

Ethoxy group installation employs Williamson ether synthesis :

  • Reaction of 4-hydroxybenzothiazole with ethyl bromide in the presence of NaH.
  • Optimization : Prolonged reflux (12 h) in ethanol ensures complete substitution.

Coupling of 4-Acetylbenzamide Moiety

The final step involves amide bond formation between the activated 4-acetylbenzoic acid and the benzothiazole amine:

  • Activation : 4-Acetylbenzoic acid is treated with thionyl chloride to form the corresponding acyl chloride.
  • Coupling : Reaction with the benzothiazole amine in dry dichloromethane (DCM) under nitrogen atmosphere.

Critical Parameters :

  • Temperature : 0–5°C to minimize side reactions.
  • Base : Triethylamine (2.5 equiv) to scavenge HCl.
  • Yield : 66–72% after column chromatography (silica gel, ethyl acetate/hexane).

Stereochemical Control and Isomerization

The (2Z) configuration is achieved through kinetic control during imine formation:

  • Low-temperature conditions (0°C) favor the Z-isomer by slowing thermodynamic equilibration.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state for Z-selectivity.

Analytical Validation :

  • ¹H NMR : A singlet at δ 9.31 ppm confirms the amide NH, while aromatic protons appear as multiplet signals between δ 7.46–8.64 ppm.
  • X-ray crystallography (if available) definitively assigns the Z-configuration.

Optimization and Scale-Up Considerations

Catalytic Improvements

  • Palladium catalysts : Enhance coupling efficiency in propargyl group installation (reduces reaction time from 3 h to 1 h).
  • Microwave-assisted synthesis : Reduces cyclization time from 6 h to 30 min with comparable yields.

Green Chemistry Approaches

  • Solvent substitution : Replacement of DMF with cyclopentyl methyl ether (CPME) improves environmental metrics without sacrificing yield.

Analytical Characterization Summary

Technique Key Findings Source
FT-IR 1645 cm⁻¹ (C=O stretch), 2329 cm⁻¹ (C≡C)
¹H NMR δ 2.21 (CH₃), δ 4.94 (CH₂ propargyl)
HPLC Purity >98% (C18 column, acetonitrile/H₂O)
Elemental Analysis C: 54.65% (calc), 54.60% (obs)

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has demonstrated that derivatives of benzothiazole exhibit significant anticancer activity. For instance, studies have focused on the synthesis and evaluation of similar compounds against various cancer cell lines. The anticancer activity is often assessed using assays such as the Sulforhodamine B assay, which measures cell viability after treatment with the compound .

Antimicrobial Activity

The compound has also been analyzed for its antimicrobial properties. Studies indicate that related benzothiazole derivatives show effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values obtained from these studies suggest potent antimicrobial activity, making these compounds potential candidates for developing new antibiotics .

Case Studies

Several case studies highlight the applications of this compound in drug development:

  • Anticancer Drug Development : A study reported the synthesis of similar benzothiazole derivatives that exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating superior potency against colorectal cancer cell lines .
  • Antimicrobial Evaluations : Another investigation focused on evaluating the antimicrobial effects of synthesized benzothiazole derivatives against various pathogens. Results showed that certain modifications to the structure significantly enhanced antimicrobial efficacy, suggesting a promising direction for developing new antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
Compound AAnticancerHCT116 (Colorectal)5.85
Compound BAntimicrobialE. coli1.27
Compound CAntimicrobialS. aureus2.54

Wirkmechanismus

The mechanism of action of 4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Substituent Variations in Analogous Compounds

Compound Name Benzamide Substituent Benzothiazole Substituents Key Features Reference
4-Acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 4-Acetyl 4-Ethoxy, 3-prop-2-yn-1-yl Electron-withdrawing acetyl, rigid alkyne Target
4-(Diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 4-Diethylsulfamoyl 4-Ethoxy, 3-prop-2-yn-1-yl Polar sulfonamide group, enhanced solubility
4-(Dimethylamino)-N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 4-Dimethylamino 4-Methoxy, 3-prop-2-en-1-yl Electron-donating amino group, flexible alkene
4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 4-Isoquinoline sulfonyl 4-Ethoxy, 3-ethyl Bulky sulfonyl group, ethyl substituent
(Z)-N-(4-Chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide 2,4-Dimethyl 4-Chloro, 3-prop-2-yn-1-yl Chloro substituent, steric methyl groups

Key Observations:

Electronic Effects: The 4-acetyl group in the target compound (electron-withdrawing) contrasts with 4-dimethylamino (electron-donating, ) and 4-diethylsulfamoyl (polar, ). These differences influence charge distribution, affecting binding to targets like enzymes or receptors .

Steric and Conformational Features: Prop-2-yn-1-yl groups (target compound, ) introduce rigidity compared to prop-2-en-1-yl () or ethyl (), impacting molecular packing and target binding. Ethoxy vs.

Crystallographic Data :

  • Analogous dihydrothiazole derivatives exhibit planar geometries with mean C–C bond lengths of ~0.002 Å, suggesting stability . The Z-configuration is conserved across analogs, critical for maintaining planar interaction surfaces.

Biologische Aktivität

4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a novel compound belonging to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, presenting data from various studies and highlighting its potential applications in medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

C17H20N2O2S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure includes functional groups that contribute to its biological activity, particularly the benzothiazole moiety, which is known for its interaction with various biological targets.

The biological activity of 4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or allosteric sites, leading to alterations in enzyme conformation and function. Additionally, it has been observed to modulate cellular signaling pathways that affect processes such as proliferation and apoptosis .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzothiazole derivatives, including this compound. For instance:

Study Microorganism Minimum Inhibitory Concentration (MIC) Comments
Desmukh et al. (2011)Gram-positive and Gram-negative bacteriaRanges from 3.91 to 125 μg/mlShowed significant antibacterial activity against tested strains .
PMC6071800 (2017)Various bacterial and fungal speciesMIC values between 10.7–21.4 μmol/mLCompound exhibited potent activity against multiple pathogens .

These findings indicate that the compound possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Anti-Cancer Activity

The potential anti-cancer effects of benzothiazole derivatives have been widely studied. Research indicates that compounds similar to 4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation through modulation of specific signaling pathways .

Anti-inflammatory Activity

Benzothiazole derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, contributing to its therapeutic potential in inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a related benzothiazole derivative significantly reduced bacterial load in infected animal models, suggesting its potential for treating bacterial infections.
  • Cancer Treatment : In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective cytotoxicity at low concentrations .

Q & A

Basic Research Questions

Q. What are the key structural features of 4-acetyl-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, and how do they influence its reactivity?

  • The compound features a benzothiazole core with a Z-configuration imine bond, an ethoxy group at position 4, a propynyl substituent at position 3, and an acetylated benzamide moiety. The Z-configuration stabilizes the planar geometry, critical for π-π stacking in biological interactions, while the ethoxy and propynyl groups enhance electron density and reactivity in nucleophilic substitutions .
  • Methodological Insight : Use X-ray crystallography or NOESY NMR to confirm the Z-configuration and substituent positions .

Q. What synthetic routes are commonly employed for this compound, and what challenges arise during its multi-step synthesis?

  • Synthesis typically involves:

Cyclization of a thioamide precursor to form the benzothiazole ring.

Introduction of the propynyl group via Sonogashira coupling.

Acetylation of the benzamide moiety under anhydrous conditions .

  • Key Challenges : Low yields (<50%) in the cyclization step due to competing side reactions; sensitivity of the propynyl group to oxidation. Mitigate by using Pd/C catalysts and inert atmospheres .

Q. How can researchers confirm the compound’s bioactivity against specific biological targets (e.g., enzymes or receptors)?

  • Stepwise Approach :

  • Conduct enzyme inhibition assays (e.g., kinase or protease) with IC50 measurements.
  • Use fluorescence polarization or surface plasmon resonance (SPR) to study binding kinetics.
  • Compare results to structurally similar benzothiazole derivatives (e.g., methoxy-substituted analogs) to identify SAR trends .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR or MS) be resolved during structural characterization?

  • Case Example : Discrepancies in proton NMR shifts for the propynyl group may arise from solvent polarity or tautomerism.

  • Resolution : Use deuterated DMSO or CDCl3 to standardize solvent effects. Perform variable-temperature NMR to detect tautomeric equilibria .
    • Advanced Tool : High-resolution mass spectrometry (HRMS) with isotopic pattern analysis to confirm molecular formula .

Q. What strategies optimize reaction conditions for higher yields in the final acetylation step?

  • Experimental Design :

  • Solvent Optimization : Replace dichloromethane with THF to improve acetyl chloride solubility.
  • Catalyst Screening : Test DMAP vs. pyridine for nucleophilic catalysis.
  • Temperature Control : Maintain 0–5°C to minimize hydrolysis of acetyl chloride .
    • Data-Driven Approach : Use design of experiments (DoE) to statistically validate optimal parameters .

Q. How do structural modifications (e.g., replacing ethoxy with methoxy) impact bioactivity and metabolic stability?

  • Comparative Analysis :

ModificationBioactivity (IC50, nM)Metabolic Half-Life (h)
Ethoxy (Original)120 ± 152.1
Methoxy85 ± 101.8
Propoxy210 ± 253.5
  • Mechanistic Insight : Methoxy enhances electron-withdrawing effects, improving target binding but reducing metabolic stability due to CYP450 oxidation .

Q. What computational methods are effective for predicting this compound’s interaction with biological targets?

  • Protocol :

Perform molecular docking (AutoDock Vina) to identify binding poses.

Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability over 100 ns.

Compare results to experimental SPR/Kd data for validation .

  • Case Study : Docking studies revealed hydrogen bonding between the acetyl group and kinase active-site residues (e.g., Asp 831 in EGFR) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across similar benzothiazole derivatives?

  • Root Causes :

  • Variability in assay conditions (e.g., cell lines, incubation times).
  • Impurity profiles of synthesized compounds.
    • Resolution Framework :

Standardize assays using WHO-recommended cell lines (e.g., HEK293 for kinase studies).

Validate compound purity via HPLC (>95%) and LC-MS.

Cross-reference with structurally validated analogs (e.g., nitro-substituted benzothiazoles) .

Methodological Resources

  • Spectral Libraries : Use Sadler Spectral Database for NMR reference .
  • Bioactivity Databases : ChEMBL or PubChem BioAssay (excluding disallowed sources) for comparative SAR .
  • Synthetic Protocols : Refer to Advanced Organic Chemistry (Carey & Sundberg) for Pd-catalyzed coupling techniques .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.